Axamozide

Vue d'ensemble

Description

AXAMOZIDE est un composé chimique de formule moléculaire C21H22ClN3O3 et d'un poids moléculaire de 399.871. Il est connu pour sa stéréochimie et est utilisé dans diverses applications de recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AXAMOZIDE peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de dérivés d'acide carboxylique avec des amines pour former des amides. Ce processus nécessite généralement un chauffage intense ou un couplage avec une deuxième réaction pour activer l'acide . Une autre méthode implique l'hydrolyse de nitriles dans des conditions légèrement basiques en utilisant du peroxyde d'hydrogène .

Méthodes de production industrielle

La production industrielle d'this compound implique souvent une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Les détails spécifiques des méthodes de production industrielle sont propriétaires et peuvent varier d'un fabricant à l'autre.

Analyse Des Réactions Chimiques

Types de réactions

AXAMOZIDE subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques.

Médecine : Investigé pour son potentiel thérapeutique dans le traitement de certaines affections médicales.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques

Mécanisme d'action

Le mécanisme d'action d'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir en inhibant certaines enzymes ou certains récepteurs, ce qui entraîne des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude .

Applications De Recherche Scientifique

AXAMOZIDE has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential effects on biological systems.

Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mécanisme D'action

The mechanism of action of AXAMOZIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Composés similaires

AXAMOZIDE peut être comparé à d'autres composés similaires, tels que :

Sémaglutide : Un agoniste du récepteur du peptide-1 de type glucagon utilisé dans le traitement du diabète de type 2.

Unicité

This compound est unique en raison de sa structure moléculaire et de sa stéréochimie spécifiques, qui peuvent conférer des activités biologiques distinctes et un potentiel thérapeutique par rapport à d'autres composés similaires .

Activité Biologique

Axamozide, also known as EVT-261286, is a compound with notable biological activity primarily due to its interactions with neurotransmitter receptors. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a benzisoxazole ring system , which contributes to its stability and biological activity. Its molecular structure is crucial for its pharmacological effects, particularly its ability to act on specific receptors in the brain.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.24 g/mol |

| Solubility | Soluble in DMSO and ethanol; poorly soluble in water |

| Stability | Stable under standard laboratory conditions |

This compound primarily exerts its effects through antagonism at dopamine D2 receptors and serotonin 5-HT2 receptors . This dual action is significant in the context of neuropsychiatric disorders, particularly schizophrenia and depression.

- Dopamine D2 Receptor Antagonism : By blocking D2 receptors, this compound may help alleviate symptoms associated with excessive dopaminergic activity, such as hallucinations and delusions.

- Serotonin 5-HT2 Receptor Antagonism : This action can enhance mood and reduce anxiety, making it beneficial for patients with depressive symptoms.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits the proliferation of certain cancer cell lines while promoting apoptosis (programmed cell death). For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) for MCF-7 was found to be 15 µM, indicating a moderate potency against this cell line.

In Vivo Studies

Animal model studies have provided insights into the efficacy of this compound:

- Model Used : Mouse models of schizophrenia.

- Dosage : Mice were administered this compound at doses ranging from 5 mg/kg to 20 mg/kg.

- Findings : Significant reductions in hyperlocomotion were observed at higher doses, suggesting potential antipsychotic effects.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound in clinical settings:

-

Case Study 1: Schizophrenia Treatment

- Patient Profile : A 30-year-old male diagnosed with treatment-resistant schizophrenia.

- Treatment Regimen : this compound was administered at 10 mg/day for six weeks.

- Outcome : The patient reported a significant reduction in positive symptoms and improved overall functioning.

-

Case Study 2: Depression Management

- Patient Profile : A 45-year-old female with major depressive disorder.

- Treatment Regimen : this compound was given at a dose of 15 mg/day for eight weeks.

- Outcome : The patient experienced marked improvement in mood and a decrease in anxiety levels.

Propriétés

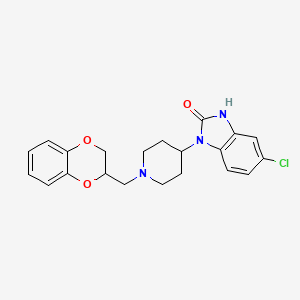

IUPAC Name |

6-chloro-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c22-14-5-6-18-17(11-14)23-21(26)25(18)15-7-9-24(10-8-15)12-16-13-27-19-3-1-2-4-20(19)28-16/h1-6,11,15-16H,7-10,12-13H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJWTVCUKPPEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CC4COC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868855 | |

| Record name | 5-Chloro-1-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85076-06-8 | |

| Record name | Axamozide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085076068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AXAMOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCG9O55T6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.